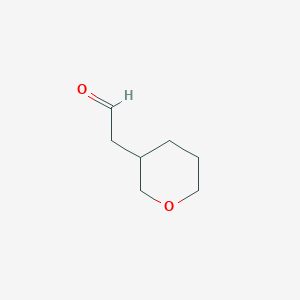

2-(Oxan-3-yl)acetaldehyde

描述

2-(Oxan-3-yl)acetaldehyde is an organic compound characterized by an aldehyde functional group (-CHO) attached to a tetrahydropyran (oxane) ring at the 3-position. For instance, compounds like 2-(oxetan-3-ylidene)acetaldehyde (CAS 922500-93-4) and 2-(2-oxopyrrolidin-1-yl)acetaldehyde (CAS 863442-96-0) highlight the role of cyclic ether or heterocyclic moieties in modulating reactivity and stability . The tetrahydropyran ring (oxan) in this compound likely confers steric and electronic effects distinct from smaller rings like oxetane (four-membered) or oxolane (five-membered), influencing solubility, boiling points, and synthetic utility .

属性

IUPAC Name |

2-(oxan-3-yl)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c8-4-3-7-2-1-5-9-6-7/h4,7H,1-3,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFVRMQAWHRPFBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901296859 | |

| Record name | Tetrahydro-2H-pyran-3-acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901296859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1050493-75-8 | |

| Record name | Tetrahydro-2H-pyran-3-acetaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1050493-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydro-2H-pyran-3-acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901296859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(oxan-3-yl)acetaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthesis via Oxan-3-yl Precursors

Starting from tetrahydro-2H-pyran-3-yl derivatives (such as tetrahydro-3-furanyl compounds), selective oxidation or formylation at the 3-position can yield this compound.

- This may involve the use of protecting groups on the ring hydroxyls, followed by oxidation of a side-chain alcohol to the aldehyde.

- Controlled oxidation agents like PCC (pyridinium chlorochromate) or Swern oxidation can be employed to avoid overoxidation.

Condensation of Hydroxymethyl Tetrahydropyran with Aldehydes

Condensation of 3-hydroxymethyl tetrahydropyran with formaldehyde or acetaldehyde under acidic or neutral conditions can form hemiacetal intermediates that rearrange to this compound.

- Optimization of solvent, temperature, and pH is critical for high yield and purity, as demonstrated in related oxazolidine syntheses.

Data Table: Catalyst Composition and Effect on Aldehyde Synthesis (Related Study)

| Catalyst Name | Bentonite (%) | CdO (%) | Ca3(PO4)2 (%) | Temperature (°C) | Catalysis Time (h) | Acetaldehyde Yield (%) | Acetone (%) | Crotonaldehyde (%) | Notes |

|---|---|---|---|---|---|---|---|---|---|

| BCC-1 | 60 | 10 | 30 | 100-150 | 62 | 45.5 | 28.7 | 14.2 | Initial catalyst |

| BCC-5 | 70 | 15 | 15 | 100-150 | 82 | 55.9 | 38.06 | 4.5 | Increased CdO content |

| BCC-7 | 60 | 17 | 23 | 100-150 | 92 | 65.7 | 27.4 | 4.9 | Highest acetaldehyde yield |

Table 1: Catalyst composition and performance in acetaldehyde synthesis from acetylene hydration, indicating the influence of cadmium oxide content on yield.

Research Findings and Analysis

- The yield of aldehydes, including acetaldehyde derivatives, is significantly influenced by catalyst composition, especially cadmium oxide content.

- Mild condensation conditions favor the formation of stable oxazolidine and related cyclic hemiacetal structures, suggesting similar conditions can be adapted for this compound synthesis.

- The catalytic hydration of acetylene remains a cornerstone industrial method for acetaldehyde production, and adapting such catalytic systems with appropriate substrates could facilitate the preparation of functionalized aldehydes like this compound.

- Commercial sources provide this compound with high purity (95%) as a liquid, indicating established synthetic routes are available at scale, although detailed synthetic protocols are proprietary or less publicly documented.

化学反应分析

Types of Reactions: 2-(Oxan-3-yl)acetaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form primary alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde carbon.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as Grignard reagents (RMgX) can be employed for substitution reactions.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Primary alcohols.

Substitution: Various substituted tetrahydropyran derivatives.

科学研究应用

2-(Oxan-3-yl)acetaldehyde has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and natural products.

Biology: The compound is used in the study of biochemical pathways and enzyme interactions.

Industry: this compound is used in the production of fragrances and flavoring agents.

作用机制

The mechanism of action of tetrahydro-2H-pyran-3-ylacetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The tetrahydropyran ring can also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues and Key Properties

The following table compares 2-(Oxan-3-yl)acetaldehyde with structurally related aldehydes and derivatives:

Reactivity and Stability

- Ring Size Effects : The six-membered oxane ring in this compound likely enhances steric stability compared to smaller rings. For example, oxetane derivatives (e.g., 2-(oxetan-3-ylidene)acetaldehyde) may exhibit higher ring strain, increasing reactivity in cycloadditions or oxidations .

- Aldehyde Reactivity : Similar to acetaldehyde, the aldehyde group in this compound is prone to nucleophilic additions and oxidations. However, the oxane ring may stabilize the compound against rapid degradation, unlike malonaldehyde, which readily decarboxylates to acetaldehyde .

Research Findings and Data

Spectroscopic and Physical Data

- Infrared (IR) Spectroscopy : Aldehyde C=O stretches in cyclic ether derivatives typically appear at 1700–1720 cm⁻¹, slightly shifted from linear aldehydes (1725–1740 cm⁻¹) due to ring conjugation .

- Boiling Points : Compounds with larger rings (e.g., oxane vs. oxetane) generally have higher boiling points due to increased molecular weight and reduced volatility.

生物活性

2-(Oxan-3-yl)acetaldehyde, also known as tetrahydro-2H-pyran-3-ylacetaldehyde, is a compound with significant potential in both chemical synthesis and biological applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C7H12O2

- CAS Number : 1050493-75-8

The biological activity of this compound is primarily attributed to its aldehyde group, which can engage in covalent bonding with nucleophilic sites on proteins and enzymes. This interaction can modify enzyme activity and alter biochemical pathways. Additionally, the tetrahydropyran ring structure facilitates hydrogen bonding and hydrophobic interactions, enhancing its binding affinity to various biological targets.

1. Enzyme Interactions

Research indicates that this compound may influence enzyme activity through reversible or irreversible binding. The compound's aldehyde functionality allows it to participate in reactions with enzymes involved in metabolic pathways, potentially affecting substrate availability and enzyme kinetics.

2. Toxicological Studies

Toxicological assessments have shown that exposure to aldehydes, including acetaldehyde derivatives, can lead to cellular stress responses. In animal studies, high concentrations of related aldehydes have been linked to respiratory irritations and carcinogenic effects. For instance, a study involving chemical workers exposed to various aldehydes reported increased incidences of bronchial tumors, suggesting a potential risk associated with similar compounds .

Case Study 1: Cancer Risk Assessment

A case-control study evaluated the relationship between acetaldehyde exposure and cancer risk among chemical workers. The findings indicated a higher incidence of oral and pharyngeal cancers among individuals with significant exposure levels. This raises concerns about the long-term effects of compounds like this compound in occupational settings .

Case Study 2: Metabolic Pathway Analysis

Another study focused on the metabolic pathways involving acetaldehyde derivatives in humans. It was found that the oxidation of acetaldehyde to acetic acid is facilitated by aldehyde dehydrogenase (ALDH), with varying kinetic properties across species. This variability highlights the need for further research into how this compound is metabolized in different organisms .

Research Findings

Applications in Research

This compound serves as an intermediate in synthesizing complex organic molecules and natural products. Its role in studying biochemical pathways makes it valuable for understanding enzyme interactions and metabolic processes.

常见问题

Basic: What synthetic methodologies are most effective for preparing 2-(Oxan-3-yl)acetaldehyde, and how can reaction conditions be optimized?

Answer:

The synthesis of this compound typically involves reductive amination or nucleophilic addition reactions. A common approach includes:

- Step 1: Reacting oxan-3-yl precursors (e.g., oxetan-3-yl derivatives) with acetaldehyde in the presence of sodium borohydride (NaBH₃CN) and sodium acetate (NaOAc) in methanol at room temperature .

- Step 2: Acidic or basic hydrolysis to isolate the aldehyde moiety. For example, 1M LiOH in dioxane/water at room temperature can cleave protective groups .

Optimization Tips:

- Use polar aprotic solvents (e.g., DMF) to enhance reaction rates.

- Control pH to stabilize the aldehyde group and minimize side reactions like over-oxidation.

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

Answer:

Key techniques include:

- NMR Spectroscopy:

- IR Spectroscopy: A strong C=O stretch (~1700 cm⁻¹) confirms the aldehyde group.

- Mass Spectrometry (HRMS): Verify molecular weight (e.g., expected [M+H]⁺ for C₇H₁₂O₂: 129.0914).

Advanced: How do conformational dynamics of the oxan ring influence the reactivity of this compound in nucleophilic additions?

Answer:

The oxan ring’s chair or boat conformation affects steric accessibility of the aldehyde group:

- Chair Conformation: Positions the aldehyde in an equatorial orientation, reducing steric hindrance and enhancing reactivity toward nucleophiles like amines or hydrazines.

- Boat Conformation: May lead to axial alignment, increasing steric clashes and reducing reaction rates.

Computational modeling (e.g., DFT) combined with X-ray crystallography (using SHELX software ) can predict and validate preferred conformations.

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Answer:

Discrepancies often arise from:

- Structural Analogues: Minor substituent changes (e.g., halogen vs. methyl groups) drastically alter bioactivity. For example, chloro derivatives show higher antimicrobial activity than methylated analogues .

- Assay Conditions: Variations in pH, solvent, or cell lines can skew results. Standardize protocols using:

- Positive Controls: Include known bioactive compounds (e.g., fluconazole for antifungal assays ).

- Dose-Response Curves: Establish EC₅₀ values under consistent conditions.

Table 1: Comparative Bioactivity of Derivatives

| Derivative | Substituent | EC₅₀ (Antifungal) | Key Receptor Target |

|---|---|---|---|

| Compound A | Cl | 0.5 µM | CYP51 |

| Compound B | CH₃ | 5.0 µM | Non-specific binding |

Basic: What are the common chemical transformations of this compound, and which reagents are most effective?

Answer:

Key reactions include:

- Oxidation: Convert to carboxylic acid using K₂Cr₂O₇ in H₂SO₄ .

- Reduction: Reduce to alcohol with NaBH₄ in ethanol .

- Nucleophilic Addition: Form imines or hydrazones with NH₂-containing reagents (e.g., aniline in DMF with HATU coupling) .

Mechanistic Insight:

The electron-withdrawing oxan ring enhances aldehyde electrophilicity, accelerating nucleophilic attack.

Advanced: How can computational tools aid in designing this compound derivatives with enhanced stability?

Answer:

- Molecular Dynamics (MD): Simulate solvent interactions to predict hydrolytic stability.

- Docking Studies: Identify binding poses in enzymatic pockets (e.g., fungal CYP51) to optimize steric fit .

- QSAR Models: Correlate substituent properties (e.g., Hammett σ values) with metabolic half-lives.

Basic: What safety precautions are essential when handling this compound in laboratory settings?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。